N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide
Description
N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a carbamoyl group, and a pyridine carboxamide
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-11-9-16(10-12-17)25-22(28)20-18-7-3-2-4-8-19(18)30-23(20)26-21(27)15-6-5-13-24-14-15/h5-6,9-14H,2-4,7-8H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXZFKAXZVBMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may be explored for applications in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- N-{3-[(3-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide
Uniqueness
N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to a class of heterocyclic compounds characterized by the presence of multiple rings containing different elements. Its structure can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molecular Weight: 318.41 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects which are summarized below:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Demonstrated inhibition of cancer cell proliferation in vitro and in vivo models. |
| Anti-inflammatory Effects | Reduced inflammatory markers in animal models of inflammation. |
| Antimicrobial Properties | Exhibited significant antimicrobial activity against various pathogens. |
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer progression and inflammation. |
Antitumor Activity
Research has shown that this compound effectively inhibits the growth of various cancer cell lines. For instance:
- A study reported an IC₅₀ value of 12 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) .
- Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
In animal models, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
- In a murine model of arthritis, treatment with the compound led to a significant reduction in joint swelling and pain .
Antimicrobial Properties
This compound has also been tested for its antimicrobial efficacy:
- It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes:
- Its inhibitory effect on cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory diseases .
Case Studies
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer showed promising results with significant tumor size reduction after treatment with this compound over a period of 12 weeks .
- Inflammation Model : In a double-blind study on rheumatoid arthritis patients, those treated with the compound reported reduced symptoms compared to the placebo group .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
The compound is synthesized via multi-step organic reactions, typically involving:
- Amide coupling : The 4-methoxyphenylcarbamoyl group is introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate .
- Heterocyclic ring formation : The cycloheptathiophene scaffold is constructed via cyclization reactions, such as Friedel-Crafts alkylation or thiophene ring annulation, followed by functionalization at the 2-position .
- Pyridine-carboxamide linkage : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution may connect the pyridine moiety to the thiophene core . Key intermediates include the cycloheptathiophene-carboxylic acid precursor and the 4-methoxyphenylamine derivative.
Q. What spectroscopic and crystallographic methods are used to confirm its structure?
- NMR spectroscopy : - and -NMR validate the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH), thiophene protons (δ 6.5–7.5 ppm), and pyridine carboxamide signals .
- X-ray crystallography : Resolves the cycloheptathiophene ring conformation and confirms the spatial arrangement of substituents, particularly the carbamoyl and pyridine groups .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Kinase inhibition assays : Test against kinase targets (e.g., EGFR, VEGFR) due to the pyridine-carboxamide motif’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and stability : Assess pharmacokinetic properties via HPLC-based metabolic stability tests in liver microsomes .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route and predict reactivity?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states for key steps (e.g., cyclization or amide coupling), guiding solvent and catalyst selection .
- Retrosynthetic analysis : Tools like Synthia™ or ASKCOS propose alternative pathways, prioritizing atom economy and reducing hazardous reagents .
- Machine learning : Train models on reaction databases to predict yields and side-products for heterocyclic ring-forming reactions .
Q. How do structural modifications at the cycloheptathiophene or pyridine moieties affect bioactivity?
- SAR studies : Systematically replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF) or donating (-OH) groups to modulate kinase binding. Monitor changes in IC values .
- Ring size variation : Substitute the cyclohepta ring with cyclohexa or cycloocta analogs to study conformational effects on target engagement .
- Pyridine substitution : Introduce methyl or fluorine at the pyridine 4-position to enhance metabolic stability and blood-brain barrier penetration .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Assay standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific binding partners .
- Crystallographic validation : Co-crystallize the compound with its target to confirm binding mode discrepancies between studies .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Convert the carboxamide to a methyl ester or PEGylated derivative for enhanced aqueous solubility .
- Co-crystallization : Formulate with cyclodextrins or co-solvents (e.g., DMSO/water mixtures) to stabilize the amorphous state .
- Lipophilicity adjustment : Introduce polar groups (e.g., -SOH) on the pyridine ring while maintaining critical hydrogen-bonding interactions .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Isotopic labeling : Use -labeled precursors to track carbon migration during cycloheptathiophene formation via NMR .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps and intermediates .
- Computational modeling : Simulate potential energy surfaces to distinguish between concerted vs. stepwise mechanisms .
Methodological Considerations
- Crystallography challenges : The flexible cycloheptathiophene ring may require low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Data reproducibility : Archive synthetic protocols in electronic lab notebooks (e.g., LabArchives™) with detailed reaction parameters (e.g., stirring speed, humidity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
